molecular formula C10H18Cl2N4 B2741332 1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride CAS No. 2490432-25-0

1-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride

Cat. No.: B2741332
CAS No.: 2490432-25-0
M. Wt: 265.18
InChI Key: AUSXEMYQOHGZNP-UHFFFAOYSA-N
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Description

This compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines . It’s a building block for medicinal chemistry . The compound is a white to pale yellow crystalline powder .


Synthesis Analysis

The synthesis of this compound involves several steps. Starting from trifluoroacetic acid ethyl ester, a hydrazine reaction is performed to produce compound 5. Chloroacetic ethyl ester is used as a raw material to produce compound 2 through substitution and cyclization reactions with ethylenediamine. Compound 2 is then reacted with Boc anhydride to produce compound 3. Compound 3 undergoes a sulfur substitution reaction with phosphorus pentasulfide to produce compound 4. Finally, compound 4 is reacted with compound 5 through substitution, cyclization, and Boc removal reactions, and the target compound is obtained by salification .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a [1,2,4]triazolo [4,3-a]pyrazine platform . It contains a 1,2,4-triazole and a piperazine, both of which have been regarded as a “privileged motif” for several decades .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are substitution, cyclization, and Boc removal reactions . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods to synthesize derivatives of 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine, exploring their potential as scaffolds for pharmaceutical development. For instance, acylation of heteroaromatic amines has facilitated the efficient synthesis of a new class of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives, highlighting the versatility of these compounds in organic synthesis (Ibrahim et al., 2011). Moreover, the diversification of building blocks based on this core structure has proven beneficial for designing lead-like compounds for drug discovery, particularly in the context of stimulating glucagon-like peptide-1 (GLP-1) secretion, indicating potential anti-diabetes applications (Mishchuk et al., 2016).

Molecular Structure and Crystallography

The detailed molecular and crystal structure analysis of derivatives of this compound provides insight into their chemical behavior and potential interaction mechanisms. Such analyses are crucial for the rational design of new molecules with desired biological activities. The structural elucidation of these compounds using various analytical techniques, including NMR and X-ray crystallography, lays the foundation for their application in medicinal chemistry and drug design (Dolzhenko et al., 2011).

Potential Biological Activities

The synthesis and evaluation of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives have revealed their potent anti-tumor cytotoxic activity in vitro, using different human cancer cell lines. This underscores the therapeutic potential of these compounds in oncology, providing a promising avenue for the development of novel anticancer agents (Ahmed et al., 2014).

Future Directions

The development of the piperazine-fused triazoles, including this compound, presents challenges and opportunities . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . This suggests that there is potential for future research and development in this area.

Properties

IUPAC Name

1-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)cyclobutan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.2ClH/c11-10(5-3-6-10)9-13-12-8-4-1-2-7-14(8)9;;/h1-7,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSXEMYQOHGZNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2C3(CCC3)N)C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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